1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
cyclopentyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-20-15-8-11-18(12-15)14-6-9-17(10-7-14)16(19)13-4-2-3-5-13/h13-15H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSBUVDSULIJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. The preparation methods can be broadly categorized into:
-
Synthetic Routes
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Interconversion:
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Reaction Conditions
Temperature and Solvent: The reactions are often carried out under controlled temperatures and in suitable solvents to ensure the desired product yield and purity.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate certain steps in the synthesis.
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Industrial Production Methods
Batch Processing: Industrial production may involve batch processing techniques where the reactions are carried out in large reactors.
Continuous Flow Chemistry: Alternatively, continuous flow chemistry methods can be employed for more efficient and scalable production.
Chemical Reactions Analysis
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain substituents on the piperidine ring.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, and transition metal catalysts are commonly used in these reactions.
Scientific Research Applications
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog Analysis
The table below highlights key structural and functional differences between 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine and related compounds:
Key Observations:
- Substituent Diversity : The target compound’s 3-methoxy-pyrrolidine group contrasts with the 4-methoxyphenyl and ethyl groups in ’s piperidin-4-one derivative. The latter’s aromatic rings may enhance π-π stacking in biological targets, while the target’s pyrrolidine could improve solubility .
Biological Activity
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a piperidine ring substituted with a cyclopentanecarbonyl group and a methoxypyrrolidine moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication.
- Neuroprotective Effects : The methoxypyrrolidine group is associated with neuroprotective properties.
- Analgesic Properties : The compound has shown potential in pain relief mechanisms.
Data Table: Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication in vitro | |
| Neuroprotection | Reduction of oxidative stress in neuronal cells | |
| Analgesic | Modulation of pain pathways in animal models |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral effects of various piperidine derivatives, including 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine, demonstrated significant inhibition of viral replication in cell cultures. The mechanism was attributed to interference with viral entry and replication processes.
Case Study 2: Neuroprotective Mechanisms
In a series of experiments focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and apoptosis markers in neuronal cell lines.
Research Findings
Recent findings have highlighted the following aspects of the compound's biological activity:
- Mechanism of Action : The compound's mechanism involves receptor modulation and intracellular signaling pathways that are crucial for its antiviral and neuroprotective effects.
- Dose-Response Relationship : Studies have established a dose-dependent relationship for both antiviral and neuroprotective activities, suggesting optimal dosing for therapeutic efficacy.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, but further studies are required to confirm long-term safety.
Q & A
Q. Methodology :
- In Vitro Assays : Liver microsomal stability tests (e.g., % remaining after 60 min) .
- logP Measurement : Shake-flask method with octanol/water partitioning .
What in vitro assays are suitable for evaluating the metabolic stability of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine?
Basic Research Question
- Hepatocyte/Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4 with midazolam) to assess isoform-specific interactions .
- Plasma Stability : Incubate in rat/human plasma (37°C) and quantify degradation over 24 hours .
How can researchers design experiments to elucidate the mechanism of action of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine in neurological targets?
Advanced Research Question
Experimental Design :
Target Identification : Perform kinome-wide profiling (e.g., KINOMEscan®) to identify kinase targets .
Pathway Analysis : RNA-seq or phosphoproteomics in treated neuronal cells (SH-SY5Y) to map signaling cascades (e.g., MAPK/ERK) .
In Vivo Validation : Use transgenic rodent models (e.g., Aβ-overexpressing mice for Alzheimer’s studies) with behavioral assays (Morris water maze) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
